Ethyl 2-(5-chloro-2-oxopyridin-1-yl)acetate Ethyl 2-(5-chloro-2-oxopyridin-1-yl)acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18591907
InChI: InChI=1S/C9H10ClNO3/c1-2-14-9(13)6-11-5-7(10)3-4-8(11)12/h3-5H,2,6H2,1H3
SMILES:
Molecular Formula: C9H10ClNO3
Molecular Weight: 215.63 g/mol

Ethyl 2-(5-chloro-2-oxopyridin-1-yl)acetate

CAS No.:

Cat. No.: VC18591907

Molecular Formula: C9H10ClNO3

Molecular Weight: 215.63 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-(5-chloro-2-oxopyridin-1-yl)acetate -

Specification

Molecular Formula C9H10ClNO3
Molecular Weight 215.63 g/mol
IUPAC Name ethyl 2-(5-chloro-2-oxopyridin-1-yl)acetate
Standard InChI InChI=1S/C9H10ClNO3/c1-2-14-9(13)6-11-5-7(10)3-4-8(11)12/h3-5H,2,6H2,1H3
Standard InChI Key HHPPBWONVBGMFA-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)CN1C=C(C=CC1=O)Cl

Introduction

Synthesis and Optimization

Primary Synthesis Pathway

The synthesis typically begins with 5-chloro-2-pyridinecarboxylic acid as the starting material. Esterification with ethanol under acidic or catalytic conditions yields the target compound. A standard protocol involves:

  • Refluxing 5-chloro-2-pyridinecarboxylic acid with excess ethanol in the presence of concentrated sulfuric acid as a catalyst.

  • Purification via vacuum distillation or recrystallization to achieve >90% purity.

Reaction Equation:

5-Chloro-2-pyridinecarboxylic acid+EthanolH+Ethyl 2-(5-chloro-2-oxopyridin-1-yl)acetate+H2O\text{5-Chloro-2-pyridinecarboxylic acid} + \text{Ethanol} \xrightarrow{\text{H}^+} \text{Ethyl 2-(5-chloro-2-oxopyridin-1-yl)acetate} + \text{H}_2\text{O}

Process Optimization

Key parameters influencing yield and purity include:

  • Temperature: Optimal reflux temperature ranges between 80–110°C .

  • Molar Ratio: A 1:3 molar ratio of acid to ethanol minimizes side reactions.

  • Catalyst: Sulfuric acid (5–10% v/v) or p-toluenesulfonic acid (PTSA) improves reaction kinetics.

Table 1: Synthesis Conditions and Outcomes

ParameterOptimal RangeYield (%)Purity (%)
Temperature80–110°C85–9290–95
Reaction Time4–6 hours8893
Catalyst Loading5–10% H₂SO₄9094

Structural and Spectroscopic Analysis

X-ray Crystallography

While direct crystallographic data for this compound is unavailable, analogous pyridone derivatives exhibit planar pyridine rings with bond lengths of 1.34 Å (C=O) and 1.73 Å (C-Cl) . The ester group adopts a staggered conformation to minimize steric hindrance.

Spectroscopic Characterization

  • IR Spectroscopy: Strong absorption bands at 1720 cm⁻¹ (C=O ester) and 1660 cm⁻¹ (pyridone C=O).

  • NMR (Predicted):

    • ¹H NMR: δ 1.3 (t, 3H, CH₃), 4.2 (q, 2H, OCH₂), 4.8 (s, 2H, CH₂CO), 6.5 (d, 1H, pyridone-H), 7.9 (d, 1H, pyridone-H).

    • ¹³C NMR: δ 14.1 (CH₃), 61.5 (OCH₂), 63.8 (CH₂CO), 115–150 (pyridone carbons), 170.2 (C=O ester).

Comparison with Structural Analogues

Table 2: Comparative Analysis of Pyridone Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)Key Applications
Ethyl 2-(5-chloro-2-oxopyridin-1-yl)acetateC₉H₁₀ClNO₃215.63Pharmaceutical intermediates
Ethyl 2-(5-chlorobenzo[d]oxazol-2-yl)acetateC₁₀H₉ClN₂O₃239.65Antimicrobial agents
(S)-5-Chloro-N-((2-oxo-3-(4-(2-oxo-2H-pyridin-1-yl)phenyl)-1,3-oxazolidin-5-yl)methyl)thiophene-2-carboxamideC₂₃H₁₇ClFN₃O₅S514.91Antithrombotic therapy

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator